Benzyl 3-bromopropanoate
Overview
Description
Benzyl 3-bromopropanoate is a brominated alkyl ester, a type of organic compound composed of a bromine atom bonded to an alkyl group. It is a colorless liquid with a pungent odor, and is soluble in water and most organic solvents. It is used in a range of applications, from pharmaceuticals to agrochemicals, and is an important intermediate in the synthesis of various compounds.
Scientific Research Applications
Synthesis of Indoles
Benzyl 3-bromopropanoate is used as a nucleophilic reagent in the synthesis of indoles, which are important heterocyclic compounds with significant pharmaceutical applications .
Arylacetamide Formation
In the presence of triflates, Benzyl 3-bromopropanoate reacts with allyl alcohols to form arylacetamides, which are valuable intermediates in organic synthesis .
Photochemical Benzylic Bromination
This compound can be used in photochemical benzylic bromination reactions, a method widely used in synthetic organic photochemistry .
Medicinal Chemistry
In medicinal chemistry, Benzyl 3-bromopropanoate is involved in the alkylation process to create compounds that can inhibit enzymes like Staphylococcus aureus endoproteinase GluC .
Microemulsions for Drug Delivery
Due to its chemical properties, Benzyl 3-bromopropanoate may be utilized in creating microemulsions that can solubilize and deliver hydrophobic drugs .
Mechanism of Action
Target of Action
Benzyl 3-bromopropanoate is a nucleophilic reagent . The primary targets of this compound are likely to be electrophilic sites in biological molecules.
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, the bromine atom in the compound is replaced by a nucleophile, which could be a molecule in the target site. This results in the formation of a new bond and the release of a bromide ion.
Biochemical Pathways
It has been used to synthesize indoles , suggesting that it may play a role in the biochemical pathways involving these heterocyclic compounds.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could influence the compound’s bioavailability and its ability to reach its targets in the body.
Action Environment
The action, efficacy, and stability of Benzyl 3-bromopropanoate can be influenced by various environmental factors. For example, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature. These factors could affect the compound’s stability and its ability to interact with its targets.
properties
IUPAC Name |
benzyl 3-bromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVDFRAKMVERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291274 | |
Record name | benzyl 3-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90841-55-7 | |
Record name | NSC74640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl 3-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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